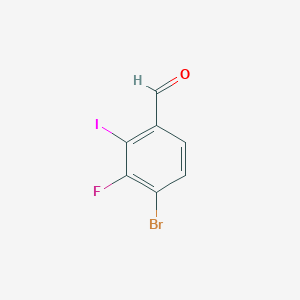![molecular formula C24H18N4O2 B15201176 3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is an organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol It is characterized by the presence of two 1,2,4-oxadiazole rings attached to a central benzene ring, with each oxadiazole ring further substituted with a tolyl group
Métodos De Preparación
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with a suitable coupling agent to form the desired product . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
- 1,3-Bis[3-(2-tolyl)-1,2,4-oxadiazolyl]benzene
- 1,3-Bis[4-phenyl-5-methylthiazol-2-yl]benzene
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and applications. The uniqueness of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C24H18N4O2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-3-8-17(12-15)21-25-23(29-27-21)19-10-5-11-20(14-19)24-26-22(28-30-24)18-9-4-7-16(2)13-18/h3-14H,1-2H3 |
Clave InChI |
VWZNXAWDEHOVLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




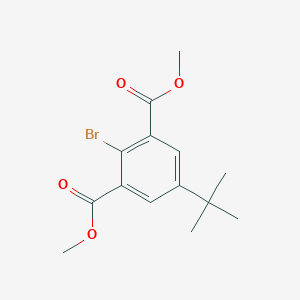
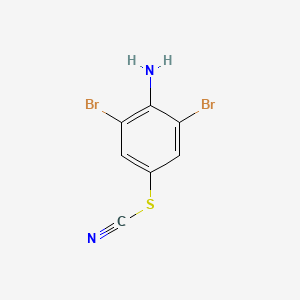
![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
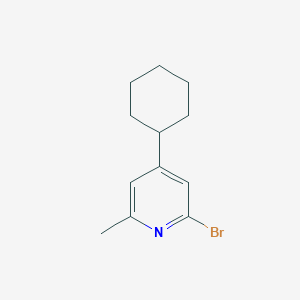
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
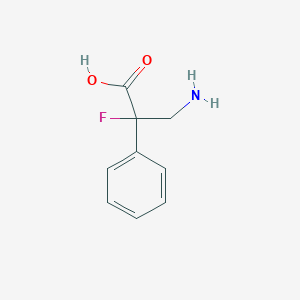
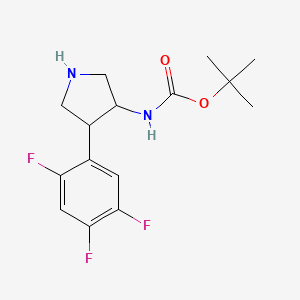
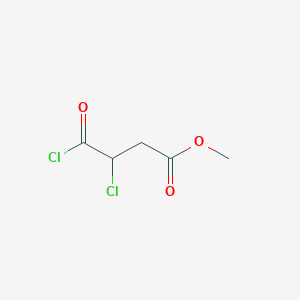
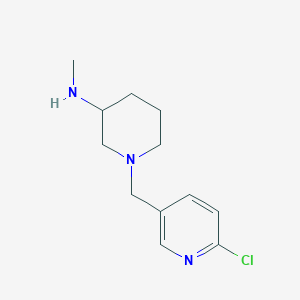
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
